Tert-butyl (4-chloro-6-formylpyridin-2-YL)methylcarbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (4-chloro-6-formylpyridin-2-YL)methylcarbamate typically involves the reaction of tert-butyl carbamate with 4-chloro-6-formylpyridine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4-chloro-6-formylpyridin-2-YL)methylcarbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Tert-butyl (4-chloro-6-carboxypyridin-2-YL)methylcarbamate.
Reduction: Tert-butyl (4-chloro-6-hydroxymethylpyridin-2-YL)methylcarbamate.
Substitution: Tert-butyl (4-amino-6-formylpyridin-2-YL)methylcarbamate.
Scientific Research Applications
Tert-butyl (4-chloro-6-formylpyridin-2-YL)methylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Tert-butyl (4-chloro-6-formylpyridin-2-YL)methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chlorine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-chloro-3-formylpyridin-2-ylcarbamate
- Tert-butyl 4-chloro-5-methoxypyridin-3-ylcarbamate
- Tert-butyl 4-formyl-5-methoxypyridin-3-ylcarbamate
- Tert-butyl 3-cyano-5-methoxypyridin-4-ylcarbamate
Uniqueness
Tert-butyl (4-chloro-6-formylpyridin-2-YL)methylcarbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both a formyl group and a chlorine atom allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
1393582-10-9 |
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Molecular Formula |
C12H15ClN2O3 |
Molecular Weight |
270.71 g/mol |
IUPAC Name |
tert-butyl N-[(4-chloro-6-formylpyridin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C12H15ClN2O3/c1-12(2,3)18-11(17)14-6-9-4-8(13)5-10(7-16)15-9/h4-5,7H,6H2,1-3H3,(H,14,17) |
InChI Key |
GNFLDIHEWPDPJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=CC(=C1)Cl)C=O |
Origin of Product |
United States |
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